6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 860193-28-8
VCID: VC4129077
InChI: InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
SMILES: CC1=CC(=CC2=C1N=CNC2=O)Cl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

CAS No.: 860193-28-8

Cat. No.: VC4129077

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62

* For research use only. Not for human or veterinary use.

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one - 860193-28-8

Specification

CAS No. 860193-28-8
Molecular Formula C9H7ClN2O
Molecular Weight 194.62
IUPAC Name 6-chloro-8-methyl-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
Standard InChI Key NQEXBJHCIVDMPU-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1N=CNC2=O)Cl
Canonical SMILES CC1=CC(=CC2=C1N=CNC2=O)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound (CAS: 860193-28-8) has the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol. Its IUPAC name is 6-chloro-8-methyl-3H-quinazolin-4-one, with the following structural features:

  • A benzene ring fused to a partially saturated pyrimidin-4-one ring.

  • A chlorine atom at position 6 and a methyl group at position 8.

  • A ketone group at position 4, contributing to hydrogen-bonding capacity .

Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 8.10 (d, J = 8.0 Hz, 1H), 7.83 (dd, J = 7.5 Hz, 1H), 7.64 (d, J = 8.5 Hz, 1H), 4.98 (s, 2H), 2.56 (s, 3H) .

  • ¹³C NMR: Peaks at δ 166.2 (C=O), 161.7 (C-4), and 23.4 ppm (CH₃) .

  • IR: Strong absorption at 1686 cm⁻¹ (C=O stretch) and 3065 cm⁻¹ (C-H aromatic) .

Solubility and Stability

The compound exhibits limited water solubility but is soluble in polar aprotic solvents like DMSO and acetone. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at low temperatures .

Synthetic Methodologies

Conventional Routes

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with ketones or nitriles. A representative protocol includes:

  • Step 1: Reaction of anthranilamide with acetyl chloride in acetic anhydride to form 2-methylquinazolin-4(3H)-one .

  • Step 2: Chlorination at position 6 using POCl₃ or SOCl₂.

  • Step 3: Methylation at position 8 via Friedel-Crafts alkylation .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature80–100°C78–82
CatalystK₂CO₃80
SolventAcetone85

Advanced Strategies

Recent advances employ one-pot multicomponent reactions. For example, arenediazonium salts, nitriles, and bifunctional anilines react under metal-free conditions to yield 3,4-dihydroquinazolines with 81–89% efficiency . This method minimizes purification steps and enhances functional group tolerance .

Pharmacological Activities

Antimicrobial Effects

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one derivatives exhibit broad-spectrum antimicrobial activity:

  • Antibacterial: MIC of 16–32 µg/mL against Staphylococcus aureus .

  • Antifungal: IC₅₀ of 2.4 µM against Candida albicans .

Table 2: Comparative Antimicrobial Potency

DerivativeTarget OrganismMIC/IC₅₀ (µg/mL)
6-Chloro-8-methylS. aureus ATCC 2921316
6-Nitro analogE. coli DH5α24

Larvicidal Activity

Against Aedes aegypti larvae, the compound shows an LC₅₀ of 2.085 µg/mL after 72 hours, outperforming temephos (LC₅₀ = 4.201 µg/mL) . Molecular docking reveals affinity for acetylcholinesterase (AChE) and acetylcholine-binding protein (AChBP), disrupting neuromuscular function .

Applications in Drug Development

Kinase Inhibitors

Structural analogs act as dual PI3K/HDAC inhibitors, with IC₅₀ values < 0.2 µM against CDK2 and EGFR . The chloro and methyl groups enhance hydrophobic interactions with kinase ATP pockets .

Anticonvulsant Agents

N-arylacetamide derivatives demonstrate PD₅₀ = 200.53 µmol/kg in murine models, comparable to phenobarbital, with lower neurotoxicity (LD₅₀ > 3000 mg/kg) .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

SubstituentActivity Trend
6-Cl, 8-CH₃ ↑ Larvicidal, anticancer
6-NO₂, 8-CH₃ ↑ Anti-leishmanial
6-OCH₃, 8-CH₃ ↓ Antimicrobial

The chloro group at position 6 enhances electrophilicity, facilitating interactions with biological nucleophiles, while the methyl group improves lipophilicity and membrane permeability .

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